molecular formula C14H20ClFN2O2Si B13704694 5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol

5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol

Cat. No.: B13704694
M. Wt: 330.86 g/mol
InChI Key: ITPAMTPODFNXNA-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol is a synthetic organic compound with a complex structure It is characterized by the presence of chloro, fluoro, and trimethylsilyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The trimethylsilyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol: This compound is unique due to its specific combination of functional groups.

    Other Halogenated Indazoles: Compounds with similar structures but different halogen substitutions may exhibit different chemical and biological properties.

    Trimethylsilyl-Substituted Compounds: These compounds share the trimethylsilyl group, which can influence their reactivity and stability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H20ClFN2O2Si

Molecular Weight

330.86 g/mol

IUPAC Name

[5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)indazol-4-yl]methanol

InChI

InChI=1S/C14H20ClFN2O2Si/c1-21(2,3)5-4-20-9-18-13-6-12(16)14(15)11(8-19)10(13)7-17-18/h6-7,19H,4-5,8-9H2,1-3H3

InChI Key

ITPAMTPODFNXNA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC(=C(C(=C2C=N1)CO)Cl)F

Origin of Product

United States

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